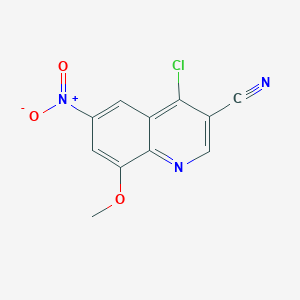
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro-
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- is a quinoline derivative known for its diverse applications in scientific research. Quinoline derivatives have been extensively studied due to their significant biological activities and potential therapeutic applications . This compound, with its unique structural features, has garnered attention for its potential in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and cyanide sources for the cyano group introduction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-methoxyquinoline-3-carbonitrile
- 8-Methoxy-6-nitroquinoline-3-carbonitrile
- 4-Chloro-8-methoxyquinoline-3-carbonitrile
Uniqueness
3-Quinolinecarbonitrile, 4-chloro-8-methoxy-6-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and cyano groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C11H6ClN3O3 |
|---|---|
Poids moléculaire |
263.63 g/mol |
Nom IUPAC |
4-chloro-8-methoxy-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O3/c1-18-9-3-7(15(16)17)2-8-10(12)6(4-13)5-14-11(8)9/h2-3,5H,1H3 |
Clé InChI |
QEYAMZRQGHAJKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















